molecular formula C10H19NO5 B1379430 (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid CAS No. 1807940-05-1

(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid

Cat. No.: B1379430
CAS No.: 1807940-05-1
M. Wt: 233.26 g/mol
InChI Key: FPMXVLLXTWMPDA-FJXQXJEOSA-N
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Description

(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid is a compound that combines a pyrrolidine derivative with oxalic acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the tert-butoxy group is a common protecting group in organic synthesis. Oxalic acid is a dicarboxylic acid that is often used in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(tert-butoxy)pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine can then be further reacted with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S)-3-(tert-butoxy)pyrrolidine; oxalic acid involves its interaction with specific molecular targets. The tert-butoxy group can protect the nitrogen atom in pyrrolidine, allowing selective reactions to occur at other sites. Oxalic acid can act as a chelating agent, binding to metal ions and facilitating various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle.

    tert-Butylamine: Contains a tert-butyl group attached to an amine.

    Oxalic Acid: A dicarboxylic acid used in various chemical reactions.

Uniqueness

(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid is unique due to the combination of a protected pyrrolidine with oxalic acid. This combination allows for selective reactions and applications in different fields, making it a valuable compound in research and industry.

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMXVLLXTWMPDA-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@H]1CCNC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid
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(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid
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(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid
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(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid
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(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid
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(3S)-3-(tert-butoxy)pyrrolidine; oxalic acid

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